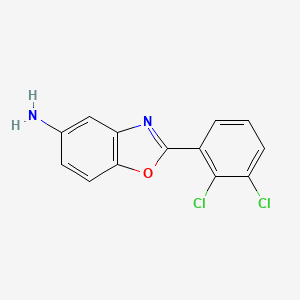

2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in drug discovery .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoxazoles are typically synthesized through the cyclodehydration of 2-aminophenols or by the condensation of o-aminophenols with carboxylic acids . The dichlorophenyl group could potentially be introduced through electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzoxazole core with a 2,3-dichlorophenyl group attached at the 2-position and an amine group at the 5-position .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzoxazole ring, the dichlorophenyl group, and the amine group. The benzoxazole ring is aromatic and relatively stable. The dichlorophenyl group could potentially undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzoxazole and dichlorophenyl groups could potentially increase its lipophilicity, influencing its solubility and permeability .Applications De Recherche Scientifique

Antimicrobial Activities : A study by Bektaş et al. (2007) explored the synthesis of various derivatives, including 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, and evaluated their antimicrobial activities. Some derivatives showed good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis and Characterization : Research by Gao et al. (2014) presented an electrochemically promoted coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles. This process avoids excess chemical oxidant and reduces waste, highlighting the synthesis utility of benzoxazole derivatives (Gao, Li, Zeng, Tian, Hu, & Little, 2014).

Polymer Chemistry : Yamanaka, Jikei, and Kakimoto (2000) investigated the use of 2,3-dihydro-2-thioxo-3-benzoxazolyl derivatives in the preparation of hyperbranched aromatic polyimides. These polyimides showed solubility in various solvents and were found to have high molecular weights, indicating their potential in polymer chemistry (Yamanaka, Jikei, & Kakimoto, 2000).

Condensation Agent in Organic Synthesis : The study by Ueda and Mori (1992) presented diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate as a reactive condensing agent for synthesizing amides, esters, peptides, and β-lactams, demonstrating its application in organic synthesis (Ueda & Mori, 1992).

Anticancer Evaluation : Kattimani et al. (2013) synthesized novel 1,2,4-triazolin-3-one derivatives and evaluated their anticancer potential. The study found that certain compounds showed activity against various human tumor cell lines, highlighting the potential of benzoxazole derivatives in cancer research (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).

Corrosion Inhibition : Salarvand et al. (2017) investigated benzothiazole derivatives for their corrosion inhibition performance on mild steel in acidic solutions. This research indicates the potential application of benzoxazole derivatives in materials science and engineering (Salarvand, Amirnasr, Talebian, Raeissi, & Meghdadi, 2017).

Mécanisme D'action

Target of Action

The primary targets of 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine are the Dopamine D2 and D3 receptors , as well as the serotonin 5-HT1A receptor . These receptors play crucial roles in the regulation of mood, cognition, and behavior.

Mode of Action

This compound acts as a partial agonist at the D2 and D3 receptors, with a preference for the D3 receptor . It also acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the 5-HT2A receptor . This unique mechanism of action differs from that of other antipsychotics, which are typically D2 and 5-HT2A receptor antagonists .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in various biochemical pathways. The D2 and D3 receptor blockade is associated with exerting pro-cognitive and antidepressant effects and attenuating negative symptoms in schizophrenia .

Pharmacokinetics

The compound has high bioavailability and is primarily metabolized in the liver via the CYP3A4 enzyme and to a lesser extent by the CYP2D6 enzyme . The elimination half-life is 2-4 days for the parent drug, and 1-3 weeks for active metabolites . It is excreted through urine (21%) and bile .

Result of Action

The molecular and cellular effects of the compound’s action are complex and involve changes in neurotransmitter activity, neuronal firing rates, and synaptic plasticity. These changes can lead to improvements in symptoms of psychiatric disorders such as schizophrenia and bipolar disorder .

Action Environment

Environmental factors such as diet, lifestyle, and co-administration of other medications can influence the compound’s action, efficacy, and stability. For instance, substances that inhibit or induce CYP3A4 or CYP2D6 enzymes can affect the metabolism and hence the effectiveness of the compound .

Safety and Hazards

As with any chemical compound, handling “2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine” would require appropriate safety measures. While specific safety data for this compound is not available, compounds with similar structures can be harmful if swallowed, cause skin and eye irritation, and may be harmful by inhalation .

Propriétés

IUPAC Name |

2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O/c14-9-3-1-2-8(12(9)15)13-17-10-6-7(16)4-5-11(10)18-13/h1-6H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMZDROZUFDZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenoxy)-1-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2825729.png)

![3-((5-(allylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2825739.png)

![1-(2-Furoyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B2825745.png)

![3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2825746.png)

![N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825750.png)

![2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2825751.png)

![N'-[(cyclopropylcarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2825752.png)